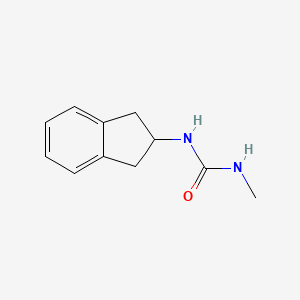

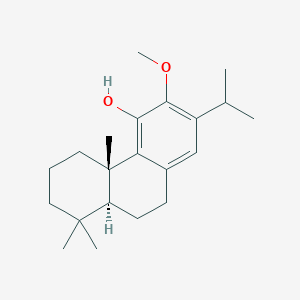

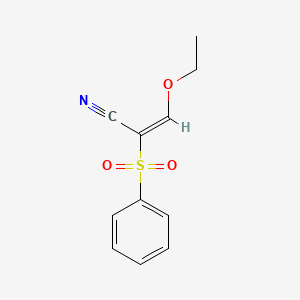

![molecular formula C9H8BrNS B3034459 6-Bromo-2,5-dimethylbenzo[d]thiazole CAS No. 178396-28-6](/img/structure/B3034459.png)

6-Bromo-2,5-dimethylbenzo[d]thiazole

Descripción general

Descripción

6-Bromo-2,5-dimethylbenzo[d]thiazole is a brominated thiazole derivative. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. The bromine atom at the 6-position and the methyl groups at the 2 and 5 positions are indicative of the compound's potential for further chemical reactions and its utility in various chemical syntheses.

Synthesis Analysis

The synthesis of brominated thiazole derivatives can be achieved through various methods. For instance, radical bromination of 4,5-dimethylthiazole using N-bromosuccinimide can yield mono-, tri-, and tetrabromo compounds with good regioselectivity . Another approach involves the preparation of 4-(Bromomethyl)-5-(dibromomethyl)thiazole, which can be treated with sodium iodide to generate a thiazole o-quinodimethane, which is then trapped with dienophiles to form 6-substituted-4,5-dihydrobenzothiazoles .

Molecular Structure Analysis

The molecular structure of brominated thiazole derivatives can be elucidated using various spectroscopic techniques. For example, X-ray diffraction analysis can be used to determine the crystal structure of such compounds . Density functional theory (DFT) calculations can provide insights into the molecular geometry and vibrational frequencies, which can be compared with experimental data to confirm the structure .

Chemical Reactions Analysis

Brominated thiazole derivatives can undergo a variety of chemical reactions. They can form salts and co-crystals with carboxylic acid derivatives, which involve non-covalent interactions such as hydrogen bonding . They can also react with different reagents to form a wide range of thiazole derivatives, as demonstrated by the synthesis of various compounds from 2-bromo-1-(3,4-dimethylphenyl)ethanone . The bromination specificity can vary depending on the substituents present in the thiazole ring and the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiazole derivatives can be characterized by their melting points, elemental analysis, and spectroscopic data (IR, UV-Vis, NMR) . Theoretical calculations, such as DFT and time-dependent DFT (TD-DFT), can predict properties like frontier molecular orbitals and molecular electrostatic potential maps, which are important for understanding the reactivity and interactions of these compounds .

Relevant Case Studies

Case studies involving 6-Bromo-2,5-dimethylbenzo[d]thiazole derivatives can be found in the context of their biological activity. For instance, a study on the synthesis and characterization of a cadmium (II) complex derived from a bromo thiazolyl azo ligand showed antifungal and antibacterial activities . Another study focused on the bromination of 6-(2-furyl)imidazo[2,1-b]thiazole and its derivatives, revealing insights into the regioselectivity of bromination reactions .

Aplicaciones Científicas De Investigación

Antinociceptive Effects : A study on a pyrazolyl-thiazole derivative, which shares a structural similarity with 6-Bromo-2,5-dimethylbenzo[d]thiazole, demonstrated antinociceptive effects in mice without affecting spontaneous locomotion or rotarod performance, suggesting potential for pain management applications (Prokopp et al., 2006).

Metabolism Analysis : Research on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats identified several urinary metabolites, indicating the compound's metabolic pathways and potential for studying similar brominated compounds' metabolism (Kanamori et al., 2002).

Therapeutic Applications : Thiazole derivatives have been extensively explored for their therapeutic potential, including antioxidant, analgesic, anti-inflammatory, and antitumor activities. Such research underscores the pharmaceutical relevance of thiazole-based compounds, including those similar to 6-Bromo-2,5-dimethylbenzo[d]thiazole (Leoni et al., 2014).

Drug Discovery : Studies have highlighted the importance of thiazole scaffolds in medicinal chemistry, leading to the discovery of new drugs with various biological activities. This suggests the potential of 6-Bromo-2,5-dimethylbenzo[d]thiazole in contributing to drug discovery efforts (Sharma et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

6-bromo-2,5-dimethyl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNS/c1-5-3-8-9(4-7(5)10)12-6(2)11-8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFVLYMSCHNSRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)SC(=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,5-dimethylbenzo[d]thiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

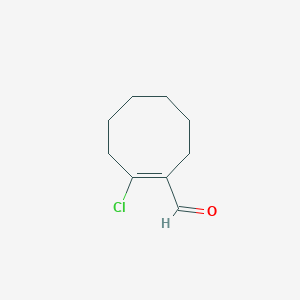

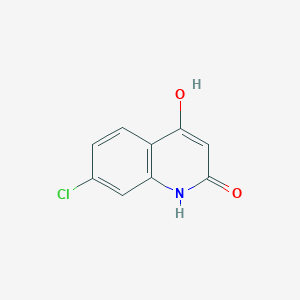

![3-benzyl 7-tert-butyl 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B3034377.png)

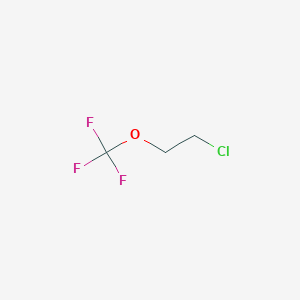

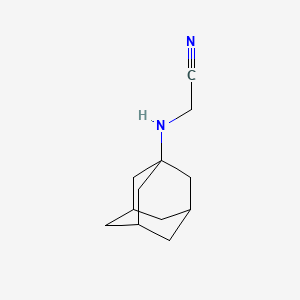

![1-Chloro-2-[(4-ethoxyphenyl)methyl]benzene](/img/structure/B3034380.png)

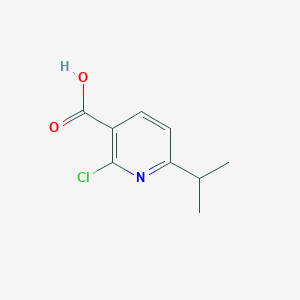

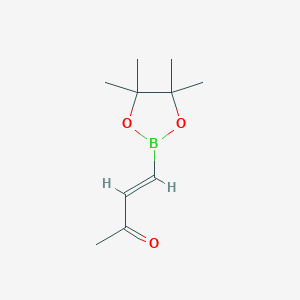

![5-{[(2E)-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid](/img/structure/B3034384.png)

![1,1'-(Diphenyl)-3,3'-dimethyl-5-hydroxy[4,5']pyrazol](/img/structure/B3034396.png)